Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate
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Overview
Description
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxyl group and an amino group protected by a triphenylmethyl group, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and specialty materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The triphenylmethyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Methanesulfonyl chloride and cesium acetate are used for inversion of stereochemistry.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.
Mechanism of Action
The mechanism by which Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but with different protecting groups and functional groups.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles, it has similar applications in asymmetric synthesis.
Uniqueness
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate is unique due to its specific stereochemistry and the presence of the triphenylmethyl protecting group, which provides stability and selectivity in various chemical reactions.
Properties
IUPAC Name |
methyl (2S,3S)-3-hydroxy-2-(tritylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWRQGFZBZTOO-AVRDEDQJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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